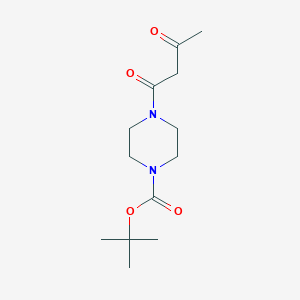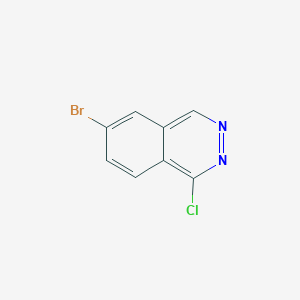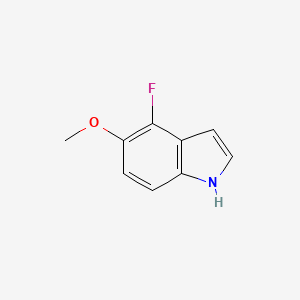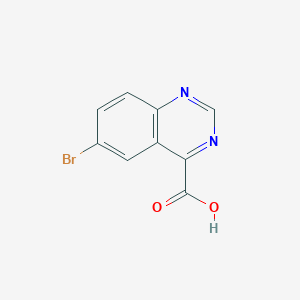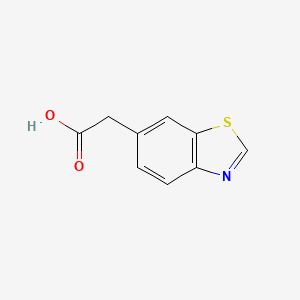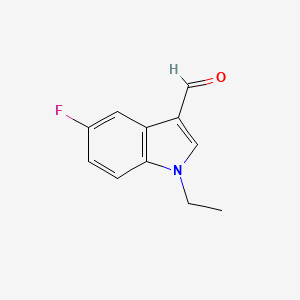
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (EFICA) is a versatile chemical compound that has been widely used in scientific research and development. It has a wide range of applications, including organic synthesis, drug discovery, and biochemistry. EFICA is an important intermediate in the synthesis of many pharmaceuticals, as well as in the production of various industrial products. EFICA is also a key component of several important biochemical pathways and is a useful tool for studying the mechanisms of action of various biological processes.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, including those akin to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in synthetic organic chemistry. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the versatility of indole compounds in synthesizing a wide array of biologically active molecules. This classification facilitates the understanding and development of new synthetic routes, potentially including those for this compound (Taber & Tirunahari, 2011).
Catalytic C3 Aza-Alkylation of Indoles
The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), is particularly relevant. This process introduces a substituted aminomethyl group at the C3 position of indoles, potentially including modifications to molecules similar to this compound. The method employs various catalysts to facilitate the reaction, illustrating the chemical flexibility and functionalization potential of indole derivatives (Bonandi et al., 2020).
Polymerization of Higher Aldehydes
The work by Kubisa et al. (1980) on the polymerization of substituted aldehydes, including those with halogenated substituents, underscores the potential for creating polymers from complex aldehydes. This research provides a foundation for understanding how this compound might behave under polymerization conditions, offering insights into its potential applications in material science and engineering (Kubisa et al., 1980).
Palladium-Catalyzed Annulative π-Extension of Indoles to Carbazoles
Dinda et al. (2020) discuss the palladium-catalyzed annulative π-extension of indoles to carbazoles, a process that could be relevant for the functionalization or synthesis of complex molecules like this compound. This method underscores the potential for creating fused aromatic systems from simple aromatic compounds, which could include the synthesis or modification of this compound derivatives (Dinda et al., 2020).
Wirkmechanismus
Target of Action
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and context-dependent.
Biochemische Analyse
Biochemical Properties
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function and stability . The interactions of this compound with biomolecules are primarily driven by its electrophilic nature, allowing it to participate in various nucleophilic addition and substitution reactions.
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying histones, thereby affecting the transcriptional activity of target genes . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the progression of specific biochemical pathways . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity . The binding interactions of this compound with transcription factors and histones can also lead to changes in gene expression, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of this compound may accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell cycle progression, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolic flux and levels of specific metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and histones to modulate gene expression . Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of this compound can significantly impact its biological effects and therapeutic potential.
Eigenschaften
IUPAC Name |
1-ethyl-5-fluoroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLQZWLMJIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622792 | |
| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
620175-69-1 | |
| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
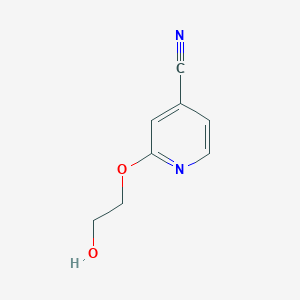
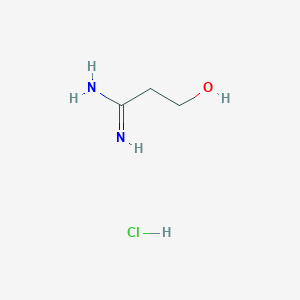

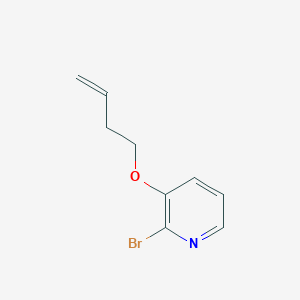
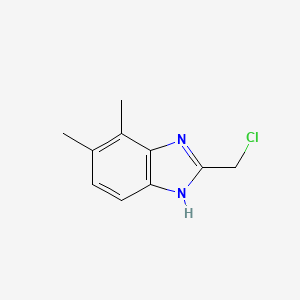
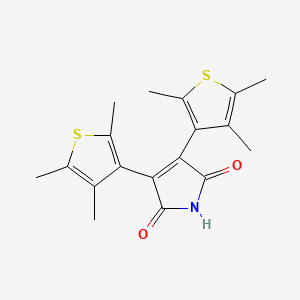
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
